molecular formula C20H24ClN3O B251379 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

Numéro de catalogue B251379
Poids moléculaire: 357.9 g/mol
Clé InChI: AQVXKBKOAJDVDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was initially developed as a potential therapeutic for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Mécanisme D'action

CEP-1347 is a selective inhibitor of the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, which plays a key role in the regulation of cell death and inflammation. The 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway is activated in response to stress and can lead to the activation of pro-apoptotic pathways and the production of pro-inflammatory cytokines. By inhibiting the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, CEP-1347 can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from cell death and to improve motor function. In animal models of Alzheimer's disease, CEP-1347 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta plaques in the brain. In addition, CEP-1347 has been shown to reduce inflammation and to promote cell survival in animal models of stroke, traumatic brain injury, and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for use in different experimental systems. It has been extensively studied and has a well-characterized mechanism of action. However, CEP-1347 also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, its selectivity for the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway can limit its use in experiments that involve other signaling pathways.

Orientations Futures

There are several future directions for research on CEP-1347. One area of research is the development of new analogs with improved solubility and selectivity. Another area of research is the investigation of the potential therapeutic effects of CEP-1347 in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further investigation into the mechanisms of action of CEP-1347 and its effects on cellular signaling pathways.

Méthodes De Synthèse

The synthesis of CEP-1347 involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the amide intermediate, which is then chlorinated with thionyl chloride to form the final product, CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to protect dopaminergic neurons in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In addition, CEP-1347 has been studied for its potential in treating other diseases such as stroke, traumatic brain injury, and multiple sclerosis.

Propriétés

Formule moléculaire

C20H24ClN3O

Poids moléculaire

357.9 g/mol

Nom IUPAC

3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C20H24ClN3O/c1-3-23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-20(25)16-5-4-15(2)19(21)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)

Clé InChI

AQVXKBKOAJDVDU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

SMILES canonique

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.